molecular formula C12H9F3O2 B1624088 2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 318-46-7

2-(trifluoroacetyl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B1624088
Key on ui cas rn: 318-46-7
M. Wt: 242.19 g/mol
InChI Key: GGDMEHMCEGBLBB-UHFFFAOYSA-N
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Patent
US05521207

Procedure details

A 250 mL one necked round bottomed flask equipped with a reflux condenser, nitrogen inlet and provisions for magnetic stirring was charged with ethyl trifluoroacetate (28.4 g, 0.2 mol) and 75 mL of ether. To this solution was added 48 mL of 25% sodium methoxide in methanol (0.21 mol). A solution of 1-tetralone (29.2 g, 0.2 mol) in 50 mL of ether was then added over about 5 min. The reaction mixture was then stirred at room temperature for 14h and then was diluted with 100 mL of 3N HCl. The phases were separated and the organic layer washed with 3N HCl, brine, dried over anhyd. MgSO4, filtered and concentrated in vacuo. The residue was then taken up in 70 mL of boiling ethanol/water and allowed to cool to room temperature whereupon crystals of 2-trifluoroacetyl-1-tetralone formed which were isolated by filtration and air dried to give 32 g, 81% of pure product with mp 48°-49° C. 1H NMR CDCl3 ε 2.8 (m, 2H), 2.9 (m, 2H), 7.2 (d, j=3.0 Hz, 1H), 7.3 6 (m, 1H), 7.50 (m, 1H), 7.98 (m, 1H); 19F NMR CDCl3 ε -72.0. EI GC-MS M+=242.
[Compound]
Name
one
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
28.4 g
Type
reactant
Reaction Step Two
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
sodium methoxide
Quantity
48 mL
Type
reactant
Reaction Step Three
Quantity
0.21 mol
Type
reactant
Reaction Step Three
Quantity
29.2 g
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
[Compound]
Name
14h
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six
Yield
81%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[C:3]([O:5]CC)=O.C[O-].[Na+].CO.[C:15]1(=[O:25])[C:24]2[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH2:18][CH2:17][CH2:16]1>CCOCC.Cl>[F:9][C:2]([F:1])([F:8])[C:3]([CH:16]1[CH2:17][CH2:18][C:19]2[C:24](=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:15]1=[O:25])=[O:5] |f:1.2|

Inputs

Step One
Name
one
Quantity
250 mL
Type
reactant
Smiles
Step Two
Name
Quantity
28.4 g
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Name
Quantity
75 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
sodium methoxide
Quantity
48 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0.21 mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
29.2 g
Type
reactant
Smiles
C1(CCCC2=CC=CC=C12)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
14h
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
provisions for magnetic stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic layer washed with 3N HCl, brine
CUSTOM
Type
CUSTOM
Details
dried over anhyd
FILTRATION
Type
FILTRATION
Details
MgSO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
formed which
CUSTOM
Type
CUSTOM
Details
were isolated by filtration and air
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
FC(C(=O)C1C(C2=CC=CC=C2CC1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 66.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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